![molecular formula C14H11ClO B6327299 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1517027-86-9](/img/structure/B6327299.png)

4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

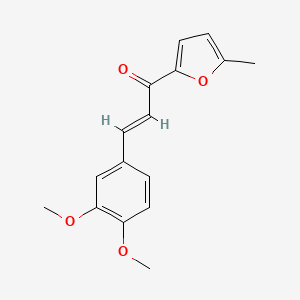

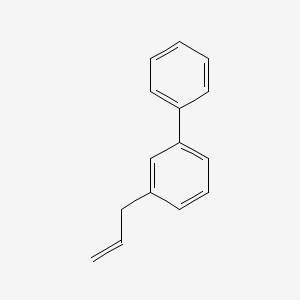

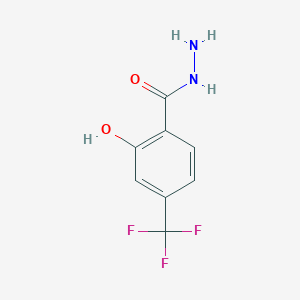

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with a specific structure consisting of two connected phenyl rings . The “4’-Chloro-2-methyl” part suggests that there is a chlorine atom attached to the 4th carbon of one phenyl ring and a methyl group attached to the 2nd carbon of the other phenyl ring .

Synthesis Analysis

While specific synthesis methods for “4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde” are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For example, the synthesis of losartan, an antihypertensive drug, involves the preparation of two key intermediates, one of which is synthesized from valeronitrile and acetyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely consist of two connected phenyl rings (forming a biphenyl structure), with a chlorine atom attached to the 4th carbon of one ring and a methyl group attached to the 2nd carbon of the other ring .Chemical Reactions Analysis

Biphenyl compounds generally undergo electrophilic aromatic substitution reactions . The presence of the chlorine and methyl groups may influence the reactivity of the compound, as these groups can activate or deactivate the aromatic ring towards further substitution .Physical And Chemical Properties Analysis

Based on the properties of similar compounds, we can infer that this compound might be a solid under normal conditions . It might be insoluble in water and could have a relatively high melting point .Scientific Research Applications

4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a useful compound for scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including organic dyes, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent probes for biological imaging. Additionally, this compound has been used in the synthesis of polymers for use in drug delivery systems.

Mechanism of Action

The mechanism of action of 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 4-chlorobenzaldehyde with 2-methyl-1,1'-biphenyl-4-carbaldehyde. The reaction is believed to be initiated by the formation of an intermediate complex between the two reactants, which is then followed by the release of the product.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties. Additionally, the compound may have some effects on the cardiovascular system, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The use of 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde in lab experiments has several advantages. The compound is relatively inexpensive and can be easily synthesized. Additionally, the reaction times are typically short, and the yields are usually high. However, the compound is toxic and should be handled with care. Additionally, the compound should not be used in experiments involving animals or humans.

Future Directions

The potential applications of 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde are vast and still being explored. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, more research is needed to determine the potential uses of the compound in drug delivery systems and other applications. Additionally, further research is needed to explore the potential applications of the compound in the synthesis of organic dyes, pharmaceuticals, and agrochemicals. Finally, more research is needed to understand the mechanism of action of this compound and to identify other potential uses of the compound.

Synthesis Methods

The synthesis of 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde can be achieved through a number of methods, including the reaction of 4-chlorobenzaldehyde with 2-methyl-1,1'-biphenyl-4-carbaldehyde in the presence of a base. The reaction is typically carried out in a solvent such as acetonitrile, and the reaction time can vary from 10 minutes to several hours depending on the desired yield. Another method involves the reaction of 4-chlorobenzaldehyde with 2-methyl-1,1'-biphenyl-4-carbaldehyde in the presence of a Lewis acid such as boron trifluoride. The reaction time is typically shorter in this case, and the yield is usually higher.

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBWNTVXKYAUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)